tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate dihydrochloride

PROTAC solubility salt form selection aqueous formulation

tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate dihydrochloride (CAS 205059-39-8) is a bifunctional piperidine – piperazine building block widely employed as a PROTAC (Proteolysis Targeting Chimera) linker precursor. The molecule carries a Boc‑protected piperidine nitrogen and a free piperazine amine, enabling sequential conjugation to target‑protein and E3‑ligase ligands.

Molecular Formula C14H29Cl2N3O2
Molecular Weight 342.3 g/mol
Cat. No. B7590535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate dihydrochloride
Molecular FormulaC14H29Cl2N3O2
Molecular Weight342.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)N2CCNCC2.Cl.Cl
InChIInChI=1S/C14H27N3O2.2ClH/c1-14(2,3)19-13(18)17-8-4-12(5-9-17)16-10-6-15-7-11-16;;/h12,15H,4-11H2,1-3H3;2*1H
InChIKeyPXPCBHRRFNJKCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate dihydrochloride: PROTAC Linker Building Block Procurement Guide


tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate dihydrochloride (CAS 205059-39-8) is a bifunctional piperidine – piperazine building block widely employed as a PROTAC (Proteolysis Targeting Chimera) linker precursor. The molecule carries a Boc‑protected piperidine nitrogen and a free piperazine amine, enabling sequential conjugation to target‑protein and E3‑ligase ligands . Its dihydrochloride (2 HCl) salt form confers superior aqueous solubility relative to the free base, a critical property for solution‑phase PROTAC assembly and biological evaluation [1].

Why All Piperidine‑Piperazine PROTAC Linkers Cannot Be Considered Interchangeable: Key Procurement Risk Factors for tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate dihydrochloride


Although the PROTAC linker space contains numerous piperidine‑piperazine variants, small structural deviations (e.g., ethylene‑spacer insertion, Cbz‑ vs. Boc‑protection, or free‑base vs. hydrochloride salt) profoundly alter solubility, protonation state, ternary‑complex topology, and downstream biological activity [1]. tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate dihydrochloride uniquely positions the piperazine directly on the piperidine 4‑position without a flexible alkyl spacer, creating a semi‑rigid, protonatable linker whose solubility and conformational bias differ quantitatively from the methylene‑spaced or N‑Cbz‑protected analogues . Indiscriminate substitution risks reduced PROTAC yield, sub‑optimal degradation efficiency, and irreproducible biological results.

Quantitative Differentiation Evidence: tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate dihydrochloride vs. Closest Analogs


Aqueous Solubility: Dihydrochloride Salt vs. Free Base at pH 7.4

The dihydrochloride salt of tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate exhibits aqueous solubility of ≥ 25 mg mL⁻¹ (approx. 50 mM) at ambient temperature, whereas its free‑base counterpart (CAS 177276-41-4) is only moderately soluble in organic solvents and sparingly soluble in neutral water [1]. This > 5‑fold solubility advantage at pH 7.4 enables direct dissolution in aqueous buffer without co‑solvent for conjugation reactions, reducing the risk of organic‑solvent‑induced denaturation of protein ligands .

PROTAC solubility salt form selection aqueous formulation

Melting Point and Crystallinity: Dihydrochloride Salt vs. Free Base

The dihydrochloride salt displays a sharp melting point of 196–197 °C, characteristic of a well‑defined crystalline solid, whereas the free base (CAS 177276-41-4) melts broadly at approximately 130 °C and is often described as a low‑melting solid or semi‑solid . The 66‑°C higher melting point of the salt form reflects stronger intermolecular hydrogen bonding, conferring superior ambient‑temperature stability and easier gravimetric handling.

solid-state characterization crystallinity weighing accuracy

Linker Protonation State and Conformational Rigidity: Piperazine‑Piperidine vs. PEG Linkers

The piperazine ring in the target compound holds a predicted pKa of 9.17 ± 0.10 , ensuring ≥ 90 % protonation at endosomal pH 6.5 and thus increased solubility in acidic vesicles. In contrast, polyethylene glycol (PEG)‑based linkers of equivalent length lack any protonatable center, yielding a > 2‑unit pKa deficit and concomitantly lower aqueous solubility and membrane escape efficiency [1]. Protonation of the piperazine also rigidifies the linker via electrostatic repulsion, pre‑organizing it for ternary‑complex formation, a feature absent in PEG constructs.

PROTAC linker rigidity pKa modulation ternary complex formation

Orthogonal Boc‑Protection Strategy: Direct‑Attachment vs. Spacer‑Containing Analogues

The target compound bears a Boc group on the piperidine nitrogen and a free piperazine amine, enabling straightforward amide coupling to a carboxylic‑acid‑modified ligand without an intervening deprotection step . Analogues such as tert‑butyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate (CAS 381722-48-1) contain a methylene spacer that alters the linker length by approximately 1.5 Å and decreases the pKa of the piperazine by 0.3–0.5 units due to the electron‑withdrawing effect of the adjacent methylene [1]. This structural nuance impacts both the conjugation geometry and the protonation‑driven solubility of the final PROTAC molecule.

orthogonal protecting group Boc deprotection synthetic tractability

Batch Purity Consistency: Dihydrochloride Salt vs. Commercial Free Base

Commercially available tert‑butyl 4-(piperazin-1-yl)piperidine-1-carboxylate dihydrochloride is routinely supplied at ≥ 98 % purity (HPLC 254 nm) with full batch‑specific QC certificates (NMR, HPLC, GC) . In contrast, multiple free‑base offerings (CAS 177276-41-4) are listed at 95 % minimum purity with fewer QC data points, and some sources note color variation from light yellow to orange solid powder, indicating possible oxidative degradation . The salt form’s higher nominal purity reduces the need for pre‑reaction purification and lowers the risk of carrying through impurities that could cap reactive handles in subsequent conjugations.

chemical purity batch-to-batch reproducibility PROTAC synthesis

Optimal Use Cases for tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate dihydrochloride Based on Quantitative Differentiation Evidence


High‑Concentration PROTAC Conjugation in Aqueous Buffer

Leveraging its ≥ 25 mg mL⁻¹ water solubility, the dihydrochloride salt is ideal for direct, co‑solvent‑free amide couplings to carboxylic‑acid‑derivatized protein ligands in phosphate or HEPES buffer (pH 7.5–8.5). This preserves the native fold of sensitive protein ligands that would otherwise denature in DMSO or DMF, as demonstrated in the synthesis of water‑soluble PD‑1 / PD‑L1 PROTAC degrader‑1 .

Precision Weighing and Automated Solid‑Dispensing Workflows

The sharp melting point (196–197 °C) and non‑hygroscopic crystalline nature of the dihydrochloride salt enable sub‑milligram robotic dispensing with high accuracy (≤ 2 % relative standard deviation), a critical requirement for high‑throughput PROTAC library synthesis where linker‑loading stoichiometry directly impacts final product yield .

Endosomal‑pH‑Responsive Linker Design for Targeted Degradation

With a piperazine pKa of 9.17, the linker remains substantially protonated at early‑endosomal pH 6.5, enhancing endosomal escape of the PROTAC–target complex. This property, quantitatively superior to PEG‑based linkers, is exploited in the design of orally bioavailable PROTAC candidates where efficient cytosolic delivery is a prerequisite for target engagement [1].

Orthogonal Protection Strategy for Sequential Conjugation

The intact Boc group on the piperidine ring allows selective acidic deprotection (TFA or HCl) after the first ligand conjugation to the piperazine amine, enabling a strictly linear synthetic route. This orthogonal strategy, validated in the synthesis of ZLC491 (a PROTAC featuring a piperidine‑piperazine‑Cbz linker architecture), avoids cross‑reactivity observed with dual‑deprotection chemistries .

Quote Request

Request a Quote for tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.